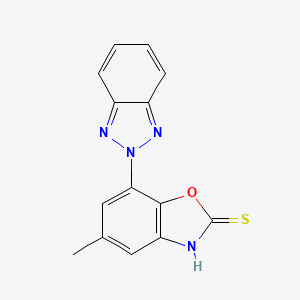
7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol is a useful research compound. Its molecular formula is C14H10N4OS and its molecular weight is 282.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol, with the molecular formula C14H10N4OS, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Weight : 282.32 g/mol
- Purity : Typically ≥95%
- Solubility : Insoluble in water; soluble in organic solvents like methylene chloride and chloroform .
Biological Activities
The biological activities of this compound are multifaceted, encompassing antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that benzotriazole derivatives exhibit notable antibacterial effects. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 12.5 to 25 μg/mL against resistant strains like MRSA .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Benzotriazole Derivative | 12.5 - 25 | MRSA |
| Other Benzimidazole Derivatives | 25 - 50 | MSSA |
Antifungal Activity
The compound has also demonstrated antifungal properties:
- Activity Against Fungi : Studies have reported MIC values for antifungal activity against Candida albicans ranging from 1.6 to 25 μg/mL, indicating a potential for treating fungal infections .
Anticancer Properties
This compound exhibits cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : Research has shown effectiveness against breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancer cells.
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MCF-7 | 15 |
| Lung Cancer | A549 | 20 |
| Liver Cancer | HepG2 | 18 |
| Prostate Cancer | PC3 | 22 |
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses suggest that:
- Inhibition of DNA Synthesis : Similar benzotriazole compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the efficacy of benzotriazole derivatives in various therapeutic contexts:
- Antibacterial Efficacy : A study demonstrated that a series of benzotriazole derivatives significantly inhibited the growth of clinical strains of Staphylococcus aureus, with some compounds showing superior activity compared to traditional antibiotics .
- Anticancer Potential : In vitro studies on breast cancer cell lines revealed that certain derivatives led to increased apoptosis rates and reduced cell viability through ROS-mediated pathways .
Propiedades
IUPAC Name |
7-(benzotriazol-2-yl)-5-methyl-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c1-8-6-11-13(19-14(20)15-11)12(7-8)18-16-9-4-2-3-5-10(9)17-18/h2-7H,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAULQVDMLNFNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













